molecular formula C8H12N2O3 B1606643 1,3-Diethylbarbituric acid CAS No. 32479-73-5

1,3-Diethylbarbituric acid

Cat. No.: B1606643
CAS No.: 32479-73-5
M. Wt: 184.19 g/mol
InChI Key: XUCMDLYIYOXEBF-UHFFFAOYSA-N
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Description

1,3-Diethylbarbituric acid is a barbituric acid derivative that serves as a valuable building block and catalyst in synthetic organic chemistry. Its structure makes it a subject of interest for studying acid-base equilibrium and reaction kinetics. Researchers have demonstrated its utility as an efficient catalyst for the protection of alcohols under solvent-free conditions at room temperature . As a β-dicarbonyl compound, it is a useful model for investigating the mechanisms of acid-base transformations and association, which are fundamental to many biological and enzymatic reactions . Barbituric acid derivatives, in general, are prominent in pharmaceutical research and are used in the synthesis of a wide range of bioactive compounds . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diethyl-1,3-diazinane-2,4,6-trione
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InChI

InChI=1S/C8H12N2O3/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XUCMDLYIYOXEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID00186212
Record name 1,3-Diethylbarbituric acid
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Molecular Weight

184.19 g/mol
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CAS No.

32479-73-5
Record name 1,3-Diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 1,3-Diethylbarbituric acid
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Record name 1,3-Diethylbarbituric acid
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Record name 1,3-diethylbarbituric acid
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Record name 1,3-DIETHYLBARBITURIC ACID
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Synthetic Methodologies for 1,3 Diethylbarbituric Acid and Its Analogues

Classical Condensation Routes

The foundational methods for synthesizing the barbiturate (B1230296) core have been established for over a century and rely on the condensation of a malonic acid derivative with a urea (B33335) derivative. unodc.org These robust methods remain central to the production of many barbiturates.

Synthesis from Dialkyl Malonates and Ureas

The most common and direct method for preparing 5,5-disubstituted-1,3-dialkylbarbituric acids is the condensation of a suitably substituted dialkyl malonate with an N,N'-dialkylurea in the presence of a strong base. For 1,3-diethylbarbituric acid, this involves the reaction between diethyl malonate and N,N'-diethylurea.

A patented method for the analogous compound, 1,3-dimethylbarbituric acid, provides specific conditions that can be adapted for the diethyl variant. google.com This process involves reacting diethyl malonate with 1,3-dimethylurea (B165225) in the presence of sodium ethoxide, achieving yields of approximately 75%. google.comsmolecule.com The reaction is heated to 100–120 °C for several hours. google.com After the reaction, the resulting barbiturate salt is cooled, dissolved in water, and acidified (e.g., with hydrochloric acid) to a pH of 1-2, which precipitates the final product. google.com

Table 1: Typical Reaction Parameters for Classical Synthesis of 1,3-Dialkylbarbituric Acids

Reactant 1 Reactant 2 Condensing Agent Solvent Temperature Yield Reference
Diethyl Malonate N,N'-Dimethylurea Sodium Ethoxide n-Butanol/Toluene 100-120 °C 75% google.com

This interactive table summarizes reaction conditions based on the synthesis of 1,3-dimethylbarbituric acid and the parent barbituric acid, which serve as models for the synthesis of this compound.

Alternative Cyclization Strategies

Beyond the standard one-pot condensation, alternative strategies can be envisaged for constructing the barbiturate ring. These often involve multi-step sequences or different starting materials. One such conceptual approach involves a Michael-type addition followed by heterocyclization. For instance, a proposed mechanism for the formation of related fused pyrimidines involves the initial Knoevenagel condensation of an aldehyde with a barbituric acid to form an arylidene intermediate. chemisgroup.us This is followed by a Michael addition of a nucleophile (like 3-amino-1H-1,2,4-triazole) to the activated double bond, and subsequent intramolecular cyclization and dehydration to yield the final product. chemisgroup.us

While not a direct synthesis of this compound itself, this illustrates a modular approach where the ring is built through sequential bond formations. Such strategies, including various cycloaddition and annulation reactions, are increasingly used to create complex, chiral scaffolds from pre-existing barbituric acid derivatives. mdpi.comresearchgate.net Enzyme-mediated cyclization is another strategy employed in peptide synthesis that could, in principle, be adapted for forming heterocyclic rings, offering high chemoselectivity and mild reaction conditions. nih.gov

Advanced Synthetic Approaches

Recent research has focused on developing more efficient and sustainable methods for organic synthesis, including the preparation of barbituric acid derivatives. These approaches often involve novel catalytic systems and adherence to the principles of green chemistry.

Catalytic Systems in N,N'-Dialkylation of Barbituric Acid

An alternative to building the ring with an already N,N'-disubstituted urea is to perform the alkylation on the nitrogen atoms of the pre-formed barbituric acid ring. This approach falls under the general class of hydrogen autotransfer (or borrowing hydrogen) reactions, where an alcohol is used as an alkylating agent. The general mechanism involves the catalytic dehydrogenation of an alcohol to an aldehyde, followed by condensation with a nucleophile (in this case, the N-H group of barbituric acid) to form an intermediate that is then reduced by the catalyst. rsc.org

Research has demonstrated the use of transition metal complexes for such alkylations. For example, a bench-stable cobalt(III) complex has been successfully used for the alkylation of N,N'-dimethyl barbituric acid with secondary alcohols, highlighting the potential for such catalytic systems. rsc.org Manganese-based catalysts have also been employed for the N-alkylation of anilines and sulfonamides with alcohols, a technology that could be extended to barbituric acids. rsc.org These catalytic methods offer an atom-economical route to N-substituted compounds, avoiding the need for pre-functionalized alkylating agents.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical production. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including derivatives of barbituric acid.

Key green strategies applicable to this compound synthesis include:

Use of Nanocatalysts: Heterogeneous nanocatalysts are gaining prominence because they offer high efficiency and can be easily recovered and reused, minimizing waste. researchgate.net For example, a novel nanocatalyst, SiO₂@(CH₂)₃-AT/SO₃H, has been used for the one-pot, three-component synthesis of dihydropyrimido[4,5-e] smolecule.comwikipedia.orguobabylon.edu.iqtriazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones from 1,3-dimethyl barbituric acid under solvent-free conditions. chemisgroup.us

Eco-friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG-400) is a major focus. mdpi.com Reactions involving barbituric acid have been successfully carried out in water or under solvent-free conditions, often facilitated by ultrasonic irradiation to increase reaction rates. researchgate.netmdpi.com

Multi-component Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a product, are inherently efficient and atom-economical. mdpi.com The synthesis of various pyrano[2,3-d]pyrimidine derivatives from this compound, an aldehyde, and malononitrile (B47326) in one pot exemplifies this approach. researchgate.net

Table 2: Green Chemistry Approaches in Barbituric Acid Derivative Synthesis

Green Principle Methodology/Catalyst Solvent/Conditions Advantages Reference
Reusable Catalyst Nanocatalyst (e.g., Cu/Co/Ni/MWCNTs) Water/Ethanol Catalyst can be recovered and reused, reduces waste. researchgate.net
Green Solvent Polyethylene Glycol (PEG-400) PEG-400, Non-thermal Non-toxic, biodegradable solvent. mdpi.com
Energy Efficiency Ultrasonic Irradiation Water/Ethanol Reduced reaction times, increased efficiency. researchgate.net

This interactive table summarizes various green chemistry strategies that have been applied to the synthesis of compounds derived from barbituric acids and could be adapted for the synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms of 1,3 Diethylbarbituric Acid

Acid-Base Properties and Anionic Reactivity

The chemical behavior of 1,3-diethylbarbituric acid is profoundly influenced by its acidic nature, which is the foundation for its utility in a variety of organic syntheses.

The most prominent acidic site on the this compound molecule is the C5 position. The two hydrogen atoms on this methylene (B1212753) carbon are significantly acidic due to the strong electron-withdrawing effects of the two adjacent carbonyl groups. iau.irresearchgate.net In the presence of a base, one of these protons can be readily abstracted, leading to the formation of a carbanion.

This resulting anion does not localize the negative charge on the carbon atom. Instead, it achieves significant stability through resonance delocalization. The negative charge is distributed across the C5 carbon and the oxygen atoms of the adjacent carbonyl groups, forming a stable enolate. researchgate.netirapa.org This delocalization is crucial as it stabilizes the conjugate base, thereby increasing the acidity of the parent compound. The N-alkyl groups, being electron-donating, can also influence the reactivity of the anion. mdpi.com

The resonance stabilization can be depicted as follows:

Figure 1: Resonance Structures of the 1,3-Diethylbarbiturate Anion.

The resonance-stabilized anion of this compound is an ambident nucleophile, meaning it has two distinct types of reactive sites: the central carbon atom (C5) and the carbonyl oxygen atoms. ic.ac.uk This duality leads to a potential competition between C-alkylation and O-alkylation when the anion reacts with an electrophile, such as an alkyl halide.

However, for barbiturate (B1230296) anions, C-alkylation is overwhelmingly favored under most conditions. mdpi.comresearchgate.net A computational study on the closely related 1,3-dimethylbarbituric acid showed that the C-alkylation pathway is favored both thermodynamically and kinetically. mdpi.com Several factors influence this selectivity:

Electrophile Hardness: According to the Hard and Soft Acids and Bases (HSAB) theory, "hard" electrophiles (like silyl (B83357) chlorides) tend to react at the "harder" oxygen site, while "softer" electrophiles (like alkyl iodides) prefer the "softer" carbon site. reddit.compharmaxchange.info

Solvent and Counter-ion: The choice of solvent and the metal counter-ion (e.g., Li+, K+) can also play a role. Small, tightly coordinating cations like Li+ can bind to the oxygen atom, sterically hindering O-alkylation and promoting C-alkylation. ic.ac.uk Protic solvents can solvate the oxygen atom through hydrogen bonding, further disfavoring O-alkylation. ic.ac.uk

In practice, reactions involving barbiturate anions and typical alkylating agents almost exclusively yield C-alkylated products. mdpi.com

Table 1: Factors Influencing Alkylation Selectivity of Barbiturate Anions

Factor Favors C-Alkylation Favors O-Alkylation Rationale
Electrophile Soft (e.g., R-I, R-Br) Hard (e.g., R-OTf, R3SiCl) Based on HSAB theory, matching the "soft" C-nucleophile or "hard" O-nucleophile. reddit.com
Counter-ion Small, coordinating (e.g., Li+) Large, non-coordinating (e.g., K+) Small cations chelate the oxygen atom, blocking it from reaction. ic.ac.uk

| Solvent | Protic (e.g., ethanol) | Polar Aprotic (e.g., DMF) | Protic solvents solvate the oxygen atom via H-bonding, reducing its nucleophilicity. ic.ac.uk |

Reaction Mechanisms Involving N,N'-Diethylbarbituric Acid

The acidic nature of the C5 methylene protons makes this compound a versatile building block in several important organic reactions. It primarily functions as a potent carbon nucleophile after deprotonation.

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. znaturforsch.com this compound is an excellent substrate for MCRs due to the reactivity of its active methylene group.

In these reactions, this compound typically serves as the nucleophilic component. The reaction cascade is often initiated by its addition to an electrophilic species formed in situ. For instance, it can be used as a reactant in the three-component cyclization with indantrione and other active methylene compounds to produce spiropyran derivatives. cymitquimica.com The general mechanism often involves an initial condensation or addition, followed by subsequent cyclization and dehydration steps to build complex heterocyclic scaffolds like pyrano[2,3-d]pyrimidines. mdpi.compcbiochemres.com

The Knoevenagel condensation is a classic reaction involving the nucleophilic addition of a compound with an active methylene group to a carbonyl group (aldehyde or ketone), followed by dehydration. wikipedia.org this compound readily participates in this reaction.

The mechanism proceeds as follows:

A base (often a weak amine like piperidine) deprotonates the this compound at the C5 position to generate the resonance-stabilized enolate. wikipedia.org

The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

The resulting aldol-type adduct undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond. wikipedia.org

This reaction is a highly efficient method for synthesizing 5-arylidene or 5-alkylidene derivatives of this compound, which are important intermediates in further synthetic transformations. iau.irresearchgate.netrltsc.edu.in

Table 2: Example of Knoevenagel Condensation with Barbituric Acid Derivatives

Reactant 1 Reactant 2 Catalyst Product Type
1,3-Diethyl-2-thiobarbituric acid Quinoline-carboxaldehyde Piperidine 5-(Quinolinylmethylene)barbiturate researchgate.net
Barbituric Acid Aromatic Aldehydes Sulfonic Acid Functionalized Silica Arylidene Barbiturates iau.ir

The anion of this compound is an effective Michael donor for 1,4-conjugate addition reactions, commonly known as Michael additions. wikipedia.org In this reaction, the nucleophilic carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). nih.govnih.gov

The reaction mechanism involves:

Base-catalyzed formation of the 1,3-diethylbarbiturate anion.

Nucleophilic attack of the anion at the electron-deficient β-carbon of the Michael acceptor.

Protonation of the resulting enolate intermediate to yield the final 1,4-adduct.

This C-C bond-forming reaction is highly valuable for synthesizing more complex, C5-substituted barbiturate derivatives. researchgate.netnih.gov Common Michael acceptors used in reactions with barbiturates include nitroalkenes and α,β-unsaturated esters. researchgate.netnih.gov In some synthetic strategies, a Knoevenagel condensation is followed by an intramolecular or intermolecular Michael addition in a tandem sequence to rapidly build molecular complexity. pcbiochemres.comresearchgate.net

Cycloaddition Reactions

Direct studies on the cycloaddition reactions involving this compound are not extensively documented in the available literature. However, the reactivity of structurally similar barbituric acid derivatives provides insight into its potential behavior. For instance, 5-arylidene derivatives of 1,3-dimethylbarbituric acid have been shown to act as 1-oxa-1,3-butadienes in hetero-Diels-Alder cycloadditions with dienophiles like vinyl thioether. researchgate.netnih.gov This reaction is reported to be high-yielding, selective, and fast in aqueous media. researchgate.netnih.gov

Given the structural similarities, it is plausible that this compound could be derivatized at the C5 position to form activated alkenes, which could then participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. mdpi.commdpi.com These reactions are valuable for the construction of complex spiro-heterocyclic systems. mdpi.comresearchgate.net The electrophilicity of such benzylidene barbituric acid derivatives is comparable to that of 5-arylidene Meldrum's acid, indicating their potential as potent electrophiles in cycloaddition processes. mdpi.com However, without direct experimental evidence, the participation of this compound in cycloaddition reactions remains a topic for further investigation.

Nucleophilic Substitution Reactions

The C5 position of the this compound ring is flanked by two carbonyl groups, which renders the methylene protons acidic and the corresponding carbanion a potent nucleophile. researchgate.net This nucleophilicity is central to its participation in substitution reactions. The sodium salt of the closely related 1,3-diethyl-2-thiobarbituric acid readily undergoes efficient monoacylation at the C5 position when treated with ω-chloroalkanoyl chlorides or diacid dichlorides in the presence of pyridine. researchgate.net This suggests that this compound would behave similarly, allowing for the introduction of various functional groups at this position.

The general mechanism for nucleophilic substitution at the C5 position involves the deprotonation of the C5-H by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophilic center. For example, the reaction of 5-bromo-1,3-dimethylbarbituric acid with 1,3-diethylthiourea proceeds via a nucleophilic attack of the sulfur atom at the C5 position. researchgate.net

The reactivity of the C5 position allows for a range of synthetic transformations. For instance, Michael addition reactions with α,β-unsaturated ketones are expected to proceed, leading to the formation of 5-monoalkylbarbiturates. nih.gov The nucleophilic character of the barbiturate anion has been systematically evaluated, and while it is less reactive than the malonate anion, the presence of N-alkyl groups, such as the ethyl groups in this compound, is known to enhance the reaction rate due to their electron-donating effect. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions on Barbituric Acid Analogs

Barbituric Acid DerivativeElectrophileNucleophile SourceProduct TypeReference
1,3-Diethyl-2-thiobarbituric acidω-Chloroalkanoyl chlorideSodium salt of the barbiturate5-Acylbarbiturate researchgate.net
1,3-Dimethylbarbituric acidBenzyl chlorideNaBH₄ in DMF5-Benzyl or 5,5-dibenzyl derivative researchgate.net
5-Bromo-1,3-dimethylbarbituric acid1,3-DiethylthioureaSulfur atom of thiourea (B124793)5-(Diethylammoniothio)-1,3-dimethylbarbituric acid researchgate.net
N,N-Diethylthiobarbituric acidDienoneDiethylamine (base)Michael adduct nih.gov

Radical Chemistry and Oxidative Transformations

The study of radical formation and oxidative transformations of this compound is informed by research on its structural isomers and related compounds, particularly under irradiation.

Radical Formation and Stability Studies in Irradiated Systems

While direct studies on this compound are limited, extensive research on its isomer, 5,5-diethylbarbituric acid (barbital), provides significant insights into the potential radical formation pathways. When single crystals of 5,5-diethylbarbituric acid are irradiated with electrons, several radical species are formed. allenpress.com At room temperature (295 K), the most stable radical is formed by the abstraction of an entire ethyl group from the C5 position. allenpress.comaip.org

At lower temperatures (77 K), a more diverse array of radicals is observed. The dominant radical at high radiation doses is formed by hydrogen abstraction from one of the methyl groups of an ethyl substituent. allenpress.com At lower doses, a radical formed by the abstraction of a methylene proton from an ethyl group is also identified. allenpress.com These findings suggest that the ethyl groups in this compound would also be susceptible to radical formation through similar hydrogen or ethyl group abstraction mechanisms upon irradiation.

The stability of these radical species is temperature-dependent. For irradiated 5,5-diethylbarbituric acid, the radical formed from hydrogen abstraction from a methyl group is observed to convert into the radical formed from methylene proton abstraction at 230 K. This, in turn, transforms into the more stable ethyl-abstracted radical at 270 K. allenpress.com

Electron Spin Resonance (ESR) Investigations of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a crucial technique for the identification and characterization of radical intermediates. In studies of irradiated 1:1 co-crystals of 9-ethyladenine (B1664709) and 5,5-diethylbarbituric acid, ESR spectroscopy identified a radical where the unpaired spin density is primarily located at the C5 of the barbiturate ring, interacting with two β-protons. aip.org This corresponds to the radical formed by the loss of an ethyl group. aip.org

The ESR spectra of radicals formed from 5,5-diethylbarbituric acid at low temperatures reveal more complex signals. A singlet with a large g-value variation is attributed to a cation radical with spin density shared between the oxygen atoms at the C4 and C6 positions. allenpress.com A doublet signal is suggested to be from a radical formed by hydrogen addition to the oxygen at the C2 position. allenpress.com These studies underscore the utility of ESR in elucidating the precise structures of the transient radical species formed during the irradiation of barbiturates. While these specific radicals were identified in an isomer, similar radical intermediates could be anticipated in the ESR investigation of irradiated this compound.

Table 2: Radical Species Identified in Irradiated 5,5-Diethylbarbituric Acid (Barbital) by ESR

Radical SpeciesTemperature of ObservationMethod of FormationKey ESR FeatureReference
Ethyl-abstraction radical300 KAbstraction of an ethyl group from C5- allenpress.comaip.org
Methyl H-abstraction radical77 K (high dose)Hydrogen abstraction from a methyl group- allenpress.com
Methylene H-abstraction radical77 K (low dose)Hydrogen abstraction from a methylene group- allenpress.com
Cation radical77 K (low dose)-Singlet with large g-value variation allenpress.com
O(2) H-adduct radical77 K (low dose)Hydrogen addition to O(2)Doublet allenpress.com

Spectroscopic and Advanced Analytical Characterization of 1,3 Diethylbarbituric Acid

Structural Elucidation Techniques

The precise arrangement of atoms and functional groups within 1,3-diethylbarbituric acid is determined through various spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are principal among these, offering a window into the magnetic environment of atomic nuclei and the vibrational modes of chemical bonds, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by mapping the chemical environment of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. While specific mechanistic studies employing NMR for this particular compound are not extensively documented in publicly available literature, the expected spectral data can be inferred from its molecular structure and comparison with related compounds.

The ¹H NMR spectrum would feature a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the two ethyl groups, arising from spin-spin coupling. The methylene protons of the pyrimidine (B1678525) ring would likely appear as a singlet.

In the ¹³C NMR spectrum, distinct signals would be present for the carbonyl carbons (C=O), the methylene carbon within the ring, and the two carbons of the N-ethyl substituents. nih.gov The chemical shifts of these signals provide critical information for confirming the compound's identity and purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As direct experimental data is not readily available, these are predicted values based on the analysis of similar structures.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₂-CH₃QuartetMethylene: ~40 ppm
N-CH₂-CH₃TripletMethyl: ~12 ppm
C⁵-CH₂SingletMethylene: ~40-50 ppm
C⁴,C⁶=O-Carbonyl: ~150-160 ppm
C²=O-Carbonyl: ~170 ppm

Interactive Data Table: Click on column headers to sort.

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific, detailed experimental IR spectrum for this compound is not widely published, the characteristic absorption bands can be predicted based on its functional groups. nih.gov

The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the three carbonyl (C=O) groups, typically found in the region of 1650-1750 cm⁻¹. The C-N stretching vibrations of the tertiary amide groups would also be present. Additionally, C-H stretching and bending vibrations from the ethyl and methylene groups would appear in their characteristic regions.

Table 2: Predicted Characteristic IR Absorption Bands for this compound (Note: These are predicted values based on the functional groups present and data from related compounds.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretching (Amide)1680 - 1730Strong
C-H Stretching (Alkyl)2850 - 3000Medium
C-N Stretching1300 - 1400Medium
C-H Bending (Alkyl)1375 - 1465Medium

Interactive Data Table: Click on column headers to sort.

Mass Spectrometry Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

While direct experimental determination of the gas-phase acidity of this compound using Electrospray Ionization-Triple Quadrupole (ESI-TQ) Mass Spectrometry is not found in the reviewed literature, studies on the isomeric 5,5-diethylbarbituric acid provide significant insight into the methodology and expected results. nih.govacs.org Such studies utilize the extended kinetic Cooks method to determine the gas-phase acidities (GA) at different deprotonation sites. For 5,5-diethylbarbituric acid, the GA at the N-H site was experimentally determined to be approximately 1368 kJ mol⁻¹. nih.govacs.org This technique offers a precise measure of the intrinsic acidity of the molecule in the absence of solvent effects.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions that aid in its identification. nih.gov

Table 3: GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Interpretation
184Molecular Ion [M]⁺
70Fragment Ion
42Fragment Ion

Interactive Data Table: Click on column headers to sort.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions.

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed information on its solid-state structure, such as the crystal system, space group, and unit cell dimensions, is not available. However, crystallographic studies on related compounds, such as various derivatives of 1,3-dimethylbarbituric acid, have been successfully performed, indicating that this compound should be amenable to such analysis if suitable single crystals can be obtained.

Thermochemical Measurements

Thermochemical measurements provide fundamental data on the energy content of a compound, such as its enthalpy of formation. These values are crucial for understanding the compound's stability and reactivity.

An experimental and computational thermochemical study has been conducted on this compound. The standard molar enthalpy of formation in the crystalline state at 298.15 K was determined from its energy of combustion. The enthalpy of vaporization was also determined using the transpiration method. Combining these results, the gas-phase enthalpy of formation was derived, providing a key thermochemical parameter for this compound.

Table 4: Thermochemical Data for this compound

Thermochemical Parameter Value (kJ mol⁻¹)
Standard Molar Enthalpy of Formation (gas, 298.15 K)-611.9 ± 2.0 researchgate.net

Interactive Data Table: Click on column headers to sort.

Combustion Calorimetry

The standard molar enthalpy of formation of this compound in its crystalline state has been determined using static bomb combustion calorimetry. In this technique, the energy of combustion of the compound is precisely measured. From the experimental results of the combustion energies, the standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) at a temperature of 298.15 K was calculated. researchgate.net

An experimental study reported the value for the standard molar enthalpy of formation in the crystalline state as -(611.9 +/- 2.0) kJ·mol-1. researchgate.net This value is crucial for understanding the energetic stability of the molecule in its solid phase. The energy of combustion was measured using a static bomb calorimeter, a standard and reliable method for determining the thermochemical properties of organic compounds. researchgate.net

Table 1: Standard Molar Enthalpy of Formation of this compound in the Crystalline State

Property Value (kJ·mol-1) Method

Transpiration Method for Enthalpies of Sublimation and Vaporization

The transpiration method is a well-established technique for measuring the vapor pressures of substances at different temperatures to determine their enthalpies of sublimation or vaporization. For this compound, the enthalpy of vaporization was determined using this method. researchgate.net

The transpiration method involves passing a stream of an inert gas, such as nitrogen, over the sample at a controlled temperature and flow rate. nih.gov The amount of substance transported by the gas is measured, which allows for the calculation of its vapor pressure. By measuring the vapor pressure at various temperatures, the enthalpy of the phase change (vaporization in this case) can be derived.

By combining the results from combustion calorimetry (enthalpy of formation in the crystalline state) and the transpiration method (enthalpy of vaporization), the gas-phase enthalpy of formation at T = 298.15 K was derived. researchgate.net This combined approach yielded a value of -(343.8 +/- 2.2) kJ·mol-1 for the gas-phase enthalpy of formation of this compound. researchgate.net

Table 2: Gas-Phase Enthalpy of Formation of this compound

Property Value (kJ·mol-1) Method

Table 3: List of Mentioned Compounds

Compound Name
This compound
1,3-diethyl-2-thiobarbituric acid

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model the behavior of electrons and nuclei in molecules, offering precise predictions of various chemical properties.

The thermochemical stability of 1,3-diethylbarbituric acid has been a subject of combined experimental and computational investigation. High-level quantum chemical methods are utilized to predict its enthalpy of formation, a key measure of its energetic stability.

A detailed thermochemical study employed the high-accuracy G3 and G4 composite methods to calculate the gas-phase standard molar enthalpy of formation (ΔfH°m(g)) at 298.15 K. researchgate.netresearchgate.netkpfu.ru These computational methods involve a series of calculations to approximate the results of a large-basis-set coupled-cluster calculation, providing a high level of accuracy for thermochemical data. The theoretical calculations were performed to complement and validate experimental measurements obtained via combustion calorimetry and transpiration techniques. researchgate.netresearchgate.netkpfu.ru

The results from these calculations demonstrated excellent agreement with the experimentally derived value, lending high confidence to the reported thermochemical data. researchgate.netkpfu.ru This agreement underscores the predictive power of modern computational methods in determining the energetic properties of barbiturate (B1230296) derivatives.

Table 1: Calculated Gas-Phase Enthalpy of Formation for this compound at 298.15 K This table is interactive. Users can sort columns by clicking on the headers.

Computational Method Calculated ΔfH°m(g) (kJ·mol⁻¹) Experimental ΔfH°m(g) (kJ·mol⁻¹)
G3 -611.5 -611.9 ± 2.0 researchgate.net
G4 -608.2 -611.9 ± 2.0 researchgate.net

While specific, in-depth studies detailing a full electronic structure and reactivity parameter analysis for this compound are not prominent in the surveyed scientific literature, the general approach for such an analysis is well-established. Theoretical studies on analogous molecules, such as 1,3-dimethylbarbituric acid, have utilized Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31G(d,p) to investigate these properties.

A typical electronic structure analysis for this compound would involve the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters, derived within the framework of conceptual DFT, include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

Furthermore, a Mulliken population analysis or other charge partitioning schemes would be used to calculate the partial atomic charges on each atom, identifying the electrophilic (positive) and nucleophilic (negative) sites within the molecule. This information is vital for understanding intermolecular interactions and predicting sites of reaction.

The acidity of barbiturates is a key characteristic related to their chemical and biological behavior. Computational methods can predict gas-phase acidity (GA), which provides an intrinsic measure of a molecule's acidity without solvent effects.

While direct computational studies on the gas-phase acidity of this compound are not specifically detailed in the reviewed literature, studies on the isomeric 5,5-diethylbarbituric acid (barbital) provide a framework for such calculations. acs.orgnih.govnih.gov High-level composite methods like G3 and G4 are employed to calculate the Gibbs free energy change for the deprotonation reaction in the gas phase. nih.govnih.gov

For this compound, there are two potential acidic sites: the N-H protons of the pyrimidine (B1678525) ring and the C-H protons of the methylene (B1212753) group at the C5 position. Theoretical calculations would involve optimizing the geometries of the neutral molecule and its corresponding conjugate bases (N-deprotonated and C-deprotonated anions). The gas-phase acidity is then derived from the calculated enthalpy and entropy changes. nih.gov For the related 5,5-diethylbarbituric acid, where the C5 position is blocked, calculations have confirmed that deprotonation occurs at the N-H site. acs.orgnih.gov Similar calculations for this compound would clarify which site is intrinsically more acidic.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their conformational flexibility and the pathways of chemical reactions.

The presence of two flexible ethyl groups attached to the nitrogen atoms suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable geometries and to understand the energy landscape of the molecule.

Such a study, which has not been specifically reported for this compound, would typically involve a systematic search of the potential energy surface. This is achieved by rotating the dihedral angles associated with the ethyl groups (e.g., the C-N-C-C angles). For each conformation, the geometry would be optimized, and its relative energy calculated using methods like DFT. The results would reveal the global minimum energy conformation (the most stable structure) as well as other local minima and the energy barriers separating them. This information is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Computational chemistry is an invaluable tool for mapping the detailed mechanism of chemical reactions. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

For this compound, this could involve modeling its participation in reactions such as Knoevenagel condensation or Michael addition, which are common for barbituric acid derivatives. Theoretical studies on the reactions of similar compounds, like 1,3-dimethylbarbituric acid, have been performed using DFT to calculate the thermodynamic and kinetic parameters of the reaction steps. researchgate.net

A computational study of a reaction pathway for this compound would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, intermediates, and products.

Transition State Search: Locating the first-order saddle point on the potential energy surface that corresponds to the transition state (TS) of each reaction step. This structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These calculations provide a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.

Structure-Energy Relationship Investigations

Computational and theoretical studies have been instrumental in elucidating the relationship between the molecular structure of this compound and its energetic properties. These investigations, primarily through high-level quantum chemical calculations, provide valuable insights into the compound's stability and thermochemistry, complementing experimental findings.

A significant study in this area focused on determining the gas-phase standard molar enthalpy of formation (ΔfHm°) for this compound. This research combined experimental techniques, such as static bomb combustion calorimetry and transpiration methods, with theoretical calculations to establish a comprehensive thermochemical profile for the molecule. acs.orgresearchgate.netresearchgate.net

The theoretical calculations were performed using sophisticated composite methods, specifically the Gaussian-3 (G3) and Gaussian-4 (G4) theories. acs.orgresearchgate.net These computational approaches are known for their high accuracy in predicting thermochemical data. The results of these calculations were in very good agreement with the experimentally derived values, underscoring the reliability of the computational models in representing the structure-energy landscape of this compound. acs.orgresearchgate.net

The determined gas-phase enthalpy of formation provides a critical measure of the molecule's intrinsic stability. A key finding was the value of -(611.9 ± 2.0) kJ·mol⁻¹ for the gas-phase enthalpy of formation at T = 298.15 K, which was derived from a combination of calorimetric and transpiration results. acs.orgresearchgate.netresearchgate.net The close corroboration of this experimental value by the G3 and G4 calculations confirms the predicted molecular structure and its associated energy. acs.orgresearchgate.net

The following table summarizes the key thermochemical data from these structure-energy relationship investigations:

PropertyMethodValue (kJ·mol⁻¹)
Gas-Phase Standard Molar Enthalpy of Formation (ΔfHm°)Experimental (Combustion Calorimetry & Transpiration)-(611.9 ± 2.0)
Gas-Phase Standard Molar Enthalpy of Formation (ΔfHm°)Theoretical (G3 and G4 levels)In very good agreement with experimental value

These findings are crucial for understanding the thermodynamic stability of the this compound molecule. The consistency between high-level theoretical calculations and rigorous experimental measurements provides a confident foundation for its thermochemical properties, which are fundamentally linked to its molecular structure.

Applications of 1,3 Diethylbarbituric Acid in Chemical Science and Material Development

Reagent and Reactant in Advanced Organic Synthesis

1,3-Diethylbarbituric acid serves as a versatile reagent and reactant in a variety of advanced organic synthesis methodologies, particularly in multicomponent reactions (MCRs). These reactions are highly valued for their efficiency in constructing complex molecular architectures from simple starting materials in a single step, thereby reducing waste and saving time.

One notable application is in the green preparation of spiropyran derivatives. This compound can be used as a reactant in a three-component cyclization with isatin (B1672199) and active methylene (B1212753) compounds. This reaction proceeds efficiently under the irradiation of a compact fluorescent lamp, highlighting a photochemically-driven, environmentally friendly synthetic route.

Furthermore, derivatives of barbituric acid, including the 1,3-diethyl substituted variant, are key building blocks in the Biginelli reaction. This well-known MCR involves the condensation of an aldehyde, a β-dicarbonyl compound (like this compound), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. These products are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While the classical Biginelli reaction utilizes ethyl acetoacetate, the use of barbituric acid derivatives introduces a heterocyclic core, leading to a wider range of structurally complex and potentially bioactive molecules.

The reactivity of the C-5 position of the barbituric acid ring is central to its utility in organic synthesis. The active methylene group at this position can readily participate in Knoevenagel condensations with aldehydes and ketones to form 5-alkylidene or 5-arylidene derivatives. These condensation products are themselves valuable intermediates, acting as Michael acceptors for subsequent conjugate additions, and are pivotal in the synthesis of more complex heterocyclic systems.

Building Block for Complex Heterocyclic Architectures

The inherent structure of this compound, featuring a pyrimidine-2,4,6-trione core, makes it an excellent scaffold for the synthesis of a wide array of complex heterocyclic architectures. Its ability to participate in cyclization and condensation reactions has been extensively exploited to generate fused and spirocyclic ring systems.

Fused Heterocycles: this compound is a precursor for the synthesis of various fused pyrimidine (B1678525) derivatives. For instance, it can react with other bifunctional reagents to construct bicyclic and tricyclic systems. One common strategy involves the reaction of 5-substituted barbituric acid derivatives, such as 5-aminouracils, with aldehydes and another equivalent of a barbituric acid to form pyrido[2,3-d:6,5-d']dipyrimidines. These complex heterocyclic systems are of interest for their potential biological activities.

Spirocyclic Compounds: The synthesis of spirobarbiturates, where a spiro center is created at the C-5 position of the barbituric acid ring, is another significant application. These compounds are accessible through various synthetic routes, including multicomponent reactions. For example, a three-component reaction between an isatin, an active methylene compound, and a barbituric acid derivative can yield spirooxindole-barbituric acid derivatives. These reactions often proceed with high atom economy and can be catalyzed by various catalysts, including organocatalysts and metal-based catalysts, sometimes under environmentally benign conditions like ultrasonic irradiation.

The following table summarizes some of the complex heterocyclic architectures derived from barbituric acid derivatives, which are analogous to those expected from this compound.

Heterocyclic SystemSynthetic StrategyReactants
Pyrido[2,3-d:6,5-d']dipyrimidinesThree-component cyclocondensation5-Aminouracil, Aldehydes, Barbituric acids
Spirooxindole-barbituric acidsThree-component reactionIsatins, Active methylene compounds, Barbituric acids
Chromano[2,3-d]pyrimidine-trionesMulticomponent synthesisAldehydes, 1,3-Cyclohexanediones, Barbituric acid

Catalytic Roles of Derivatives (e.g., N-bromo compounds)

While this compound itself is not typically used as a catalyst, its derivatives, particularly N-halo compounds, have shown potential in catalytic applications. The introduction of a halogen atom, such as bromine, onto the nitrogen atoms of the barbituric acid ring can generate reactive species that can act as halogenating agents or catalysts in various organic transformations.

N-bromo derivatives of barbituric acids can serve as a source of electrophilic bromine. These compounds can be synthesized by the reaction of the corresponding barbituric acid with a brominating agent. The resulting N-bromo compound can then be used to catalyze reactions such as the bromination of organic substrates. The mechanism often involves the transfer of a bromonium ion (Br+) to the substrate.

For example, 5-bromo-1,3-disubstituted-barbituric acid derivatives have been studied for their reactivity. While these studies have often focused on their role as reagents for bromination, the in situ generation of a bromonium ion suggests a potential for catalytic cycles where the barbiturate (B1230296) anion is regenerated.

Research has shown that the reactivity of these N-bromo compounds can be influenced by the substituents on the nitrogen atoms. The presence of electron-withdrawing groups can enhance the electrophilicity of the bromine atom, making the compound a more effective catalyst or brominating agent.

Although specific studies detailing the catalytic use of N-bromo-1,3-diethylbarbituric acid are not extensively documented in the provided search results, the general principles of N-halobarbiturates suggest its potential utility in this area.

Material Science Applications

Development of Dyes and Fluorogenic Probes

This compound serves as a crucial building block in the synthesis of various dyes and fluorogenic probes due to its electron-accepting properties. The pyrimidine-2,4,6-trione core can be readily functionalized to create molecules with tailored photophysical properties.

Azo Dyes: A significant application lies in the preparation of azo dyes. These are synthesized by coupling a diazonium salt with this compound. The active methylene group at the C-5 position is the site of the coupling reaction. The resulting 5-(arylazo)-1,3-diethylbarbituric acid derivatives are colored compounds whose absorption characteristics can be tuned by modifying the substituents on the aryl ring of the diazonium salt. These dyes have been investigated for their dyeing performance on various fibers, including polyester.

Merocyanine and Donor-Acceptor Dyes: this compound and its thio-analogue, 1,3-diethyl-2-thiobarbituric acid, are excellent acceptor moieties in the design of donor-acceptor (D-A) type dyes. In these systems, the barbituric acid unit is connected to an electron-donating group through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with interesting optical properties such as large Stokes shifts and solvatochromism.

These D-A dyes have been explored as:

Fluorogenic Probes: Molecules that are weakly fluorescent in solution but become highly emissive upon binding to a specific analyte or in a particular environment. This "turn-on" fluorescence is highly desirable for bio-imaging applications. For example, probes incorporating this compound have been designed to exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state.

Environment-Sensing Dyes: The emission properties of these dyes can be sensitive to the polarity of their environment, making them useful as probes for studying cellular microenvironments.

The following table provides examples of dye structures based on this compound and their applications.

Dye TypeKey Structural FeatureApplication
Azo Dyes5-(Arylazo)-1,3-diethylbarbituric acidTextile dyeing
Merocyanine DyesDonor-π-bridge-Acceptor (this compound)Fluorogenic probes, Live cell imaging
AIEgensIntegration of this compound with a molecular rotor (e.g., TPE)Biomedical imaging

Contributions to Polymer Science and Composites

The application of this compound in polymer science is primarily through its derivatives which can act as monomers or co-initiators in polymerization reactions.

Polymerizable Monomers: Derivatives of this compound containing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, can be synthesized. These monomers can then be polymerized or copolymerized with other monomers to introduce the barbituric acid functionality into the polymer backbone or as a side chain. The resulting polymers may exhibit interesting properties, such as enhanced thermal stability or the ability to participate in specific interactions due to the hydrogen bonding capabilities of the barbiturate ring.

Co-initiators in Photopolymerization: 1,3-Diethyl-2-thiobarbituric acid (DETBA) has been investigated as a co-initiator in the photopolymerization of dental materials. In these systems, DETBA works in conjunction with a primary photoinitiator to enhance the efficiency of the polymerization process upon exposure to light. This leads to the formation of cross-linked polymer networks with improved mechanical properties, which are essential for dental applications.

While the direct incorporation of this compound into the main chain of high-performance polymers is not widely reported in the provided search results, its role in creating functional monomers and as a component in polymerization initiation systems highlights its contribution to polymer science.

Cocrystal Formation Studies

Cocrystallization is a technique used to modify the physicochemical properties of solid materials, such as solubility and stability, by combining two or more different molecules in a single crystal lattice. While specific studies focusing solely on the cocrystal formation of this compound are not detailed in the provided search results, the general principles of cocrystal engineering with barbituric acid derivatives are well-established.

Barbituric acid and its derivatives are excellent candidates for cocrystal formation due to their ability to act as both hydrogen bond donors (N-H groups) and acceptors (C=O groups). This allows them to form robust and predictable hydrogen-bonding networks with a wide variety of coformers, including other active pharmaceutical ingredients (APIs), carboxylic acids, and amides.

The formation of cocrystals can lead to:

Improved Solubility: By pairing a poorly soluble drug with a highly soluble coformer, the resulting cocrystal can exhibit enhanced dissolution rates.

Enhanced Stability: Cocrystallization can lead to more stable crystalline forms of a compound, which is important for pharmaceutical formulation and storage.

Modified Mechanical Properties: The mechanical properties of a solid, such as its tabletability, can be improved through cocrystal formation.

The study of cocrystal formation involving barbituric acid derivatives is an active area of research in crystal engineering and pharmaceutical sciences. The predictable hydrogen bonding patterns of the barbiturate ring make it a valuable tool for the rational design of new multicomponent solid forms with tailored properties.

Conclusion and Future Perspectives

Current State of Research on 1,3-Diethylbarbituric Acid

Research directly focused on this compound is notably sparse in recent scientific literature. The majority of contemporary studies on N,N'-disubstituted barbiturates have utilized 1,3-dimethylbarbituric acid as the primary substrate. mdpi.com This focus is likely due to its simpler structure and commercial availability. Consequently, the current understanding of this compound is largely inferred from the well-documented chemistry of its methyl analogue and other related derivatives.

Significant research has been conducted on the sulfur-containing counterpart, 1,3-diethyl-2-thiobarbituric acid. Studies have explored its role as a coinitiator in the photopolymerization of dental materials and as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid to produce benzofuro[2,3-d]pyrimidine derivatives. sigmaaldrich.com The reactivity of its sodium salt in acylation reactions at the C5 position has also been investigated. researchgate.net While these studies provide valuable insights into the reactivity of a closely related structure, they also highlight the comparative lack of dedicated research into this compound itself, representing a clear gap in the current body of scientific knowledge.

Unexplored Chemical Reactivity and Synthetic Opportunities

The chemical reactivity of this compound is centered around the active methylene (B1212753) group at the C5 position of the pyrimidine (B1678525) ring. This position is flanked by two carbonyl groups, which increase the acidity of the C5 protons and make the carbon atom a potent nucleophile once deprotonated.

One of the few documented applications is its use as a reactant in the green preparation of spiropyran derivatives through a three-component cyclization with isatin (B1672199) derivatives and other active methylene compounds. cymitquimica.com This demonstrates its utility as a building block in multicomponent reactions (MCRs), a field of growing importance in organic synthesis for creating molecular complexity in an efficient manner. mdpi.com

Vast synthetic opportunities remain unexplored. Based on the extensive chemistry of barbituric acid and its derivatives, this compound is a prime candidate for a variety of chemical transformations: mdpi.com

Knoevenagel Condensation: The active methylene group can readily condense with various aldehydes and ketones to form 5-ylidene derivatives. These derivatives are valuable as Michael acceptors and as precursors for more complex heterocyclic systems.

Michael Addition: The 5-ylidene derivatives mentioned above can undergo conjugate addition with a wide range of nucleophiles, enabling the introduction of diverse functional groups at the exocyclic carbon.

Alkylation and Acylation: The C5 position can be mono- or di-alkylated, providing access to a library of 5,5-disubstituted derivatives. Acylation at this position is also feasible, yielding 5-acylbarbiturates which are versatile synthetic intermediates. researchgate.net

Synthesis of Fused Heterocycles: It can serve as a synthon for constructing fused pyrimidine ring systems, such as pyrano[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are scaffolds of interest in medicinal and materials chemistry. mdpi.com

Exploring these reactions with this compound could lead to novel compounds with unique properties, driven by the specific steric and electronic influence of the N-ethyl groups compared to the more commonly studied N-methyl groups.

Advancements in Characterization and Computational Methodologies

The definitive characterization of this compound relies on a combination of spectroscopic and computational methods. While comprehensive, peer-reviewed studies dedicated to its characterization are limited, standard analytical data are available through chemical databases.

Property Data
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
IUPAC Name 1,3-diethyl-1,3-diazinane-2,4,6-trione
CAS Number 32479-73-5
Canonical SMILES CCN1C(=O)CC(=O)N(C1=O)CC
InChI Key XUCMDLYIYOXEBF-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Spectroscopic data, including 13C NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectra, are available and provide the foundational information for its structural elucidation. nih.gov

Modern computational chemistry offers powerful tools for a deeper understanding of its molecular properties. Although specific high-level computational studies on this compound are not prominent in the literature, methodologies applied to its analogues provide a clear roadmap for future research. For instance:

Thermochemical Studies: Experimental and computational thermochemical studies have been performed on 1,3-dimethylbarbituric acid using static bomb combustion calorimetry and high-level theoretical calculations (G3 and G4 levels of theory) to determine its gas-phase enthalpy of formation with high accuracy. acs.org

Gas-Phase Acidity: The gas-phase acidities of 5,5-dialkyl barbituric acids have been determined experimentally using mass spectrometry (Extended Kinetic Cooks Method) and supported by G3 and G4 quantum chemical calculations. nih.gov

Vibrational Spectroscopy: Detailed analyses of the infrared and Raman spectra of 1,3-dimethylbarbituric acid have been conducted, with assignments supported by Density Functional Theory (DFT) calculations, providing insights into its geometric structure and vibrational modes. researchgate.net

Applying these advanced computational methodologies to this compound would provide precise data on its structure, stability, reactivity, and spectroscopic properties, facilitating its application in more complex chemical systems.

Potential Contributions to Interdisciplinary Chemical Fields

The structural features of this compound suggest its potential utility in several interdisciplinary areas of chemistry.

Polymer and Materials Science: The related compound, 1,3-diethyl-2-thiobarbituric acid, has been investigated as an alternative coinitiator for the photopolymerization of acidic dental materials. sigmaaldrich.com This suggests that this compound could also function as a component in radical polymerization systems, potentially influencing the properties of the resulting polymers.

Nonlinear Optics (NLO): Thiobarbituric acid moieties are known to act as strong electron-withdrawing groups in the design of "push-pull" chromophores for NLO applications. The this compound core, with its three carbonyl groups, also possesses strong electron-accepting characteristics. Its incorporation into π-conjugated systems could lead to the development of novel materials with significant NLO properties for applications in optoelectronics.

Coordination Chemistry and Crystal Engineering: Barbiturates can act as ligands, coordinating with metal ions through their oxygen (and sometimes nitrogen) atoms. They are also capable of forming extensive hydrogen-bonding networks. While much of the research in this area has focused on 5,5-diethylbarbituric acid, the 1,3-diethyl derivative offers a different ligand topology where the N-H protons are absent. uni-muenchen.de This makes it an interesting candidate for constructing coordination polymers and metal-organic frameworks (MOFs) where its carbonyl groups can coordinate to metal centers, potentially leading to materials with novel structural and functional properties.

Q & A

Basic Research Questions

Synthesis Optimization Q: How can researchers optimize the synthesis of 1,3-diethylbarbituric acid to improve yield and purity? A: The synthesis involves condensation of diethyl malonate with urea in the presence of sodium ethoxide, followed by ethylation and cyclization. Key steps include:

  • Ethylation Control: Use stoichiometric ethyl iodide with potassium carbonate to minimize side reactions .
  • Cyclization Conditions: Heating with acetic anhydride and glacial acetic acid under reflux ensures complete ring closure. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification: Recrystallize from ethanol/water mixtures to remove unreacted intermediates and salts.

Solubility and Formulation Q: What solvents and formulations are optimal for dissolving this compound in in vitro and in vivo studies? A:

  • In vitro: DMSO is preferred for stock solutions (e.g., 10 mM). If insoluble, test ethanol (20–30% v/v) or DMF with sonication .
  • In vivo: For oral administration, prepare suspensions in 0.5% carboxymethyl cellulose. For injections, use saline with 10% cyclodextrin to enhance solubility .
    Note: Pre-warm solvents to 37°C and centrifuge to remove particulates.

Analytical Detection Q: Which analytical methods are recommended for quantifying this compound in biological matrices? A:

  • HPLC: Use a C18 column with mobile phase (acetonitrile:0.1% phosphoric acid, 40:60), UV detection at 254 nm. Retention time: ~8.2 min .
  • GC-MS: Derivatize with pentafluorobenzyl bromide in triethylamine. Detect using electron capture (ECD) for pg-level sensitivity .
  • Validation: Include spike-recovery tests (85–115%) and intraday precision (CV <10%) .

Pharmacological Mechanisms Q: How does this compound exert its sedative effects at the molecular level? A: The compound binds to GABAA receptors, enhancing chloride ion influx and neuronal hyperpolarization. Key evidence:

  • Dose-Dependent Inhibition: High doses suppress metabolic enzymes (e.g., cytochrome P450), prolonging CNS depression .
  • SAR Insights: Ethyl groups at C5 enhance lipid solubility, improving blood-brain barrier penetration compared to unsubstituted barbituric acid .

Advanced Research Questions

Crystallography and Supramolecular Design Q: How can supramolecular synthon analysis guide the design of multicomponent crystals with this compound? A:

  • Hydrogen-Bond Synthons: The molecule forms heterocatemeric chains via N–H···O and C–H···O interactions. Co-crystallize with hydrogen-bond donors (e.g., metformin) to stabilize synthons II and III .
  • Packing Analysis: Compare X-ray diffraction patterns (Cu-Kα radiation, 1.54 Å) with pure barbital to confirm structural reassembly .

pKa Determination and Buffer Compatibility Q: What methodologies ensure accurate pKa measurement for this compound, and how do buffer components affect results? A:

  • Potentiometric Titration: Use a silver-silver chloride electrode in 0.15 M NaCl. Reported pKa: 7.98 ± 0.01 at 25°C .
  • Buffer Interference: Sodium iodide disrupts electrode response at low concentrations (<0.1 M). Use chloride-based buffers for consistency .
  • Thermodynamic Modeling: Apply the equation pK = 8.12 – 0.0025(T – 298) for temperature corrections (T in Kelvin) .

Bioactivity Profiling Q: How can researchers resolve contradictions in reported antimicrobial efficacy of barbituric acid derivatives? A:

  • Standardized Assays: Use CLSI broth microdilution (e.g., MIC against S. aureus ATCC 25923) with DMSO controls (<1% v/v) to avoid solvent toxicity .
  • Structure-Activity Correlation: Compare substituent effects (e.g., 5-phenyl vs. 5-ethyl groups) on membrane permeability via logP calculations .

Electrophoresis Applications Q: What protocol optimizes immunoelectrophoresis using this compound-based buffers? A:

  • Buffer Preparation: Dissolve 5.266 g of barbital in 1 L distilled water with 6.008 g citric acid. Adjust to pH 8.6 with NaOH for agarose gels .
  • Run Conditions: 5 V/cm for 2 hours at 4°C. Post-run, stain with Coomassie Brilliant Blue R-250 for protein visualization .

Data Contradiction Analysis Q: How should researchers address discrepancies in reported dissociation constants for substituted barbiturates? A:

  • Method Comparison: Cross-validate potentiometric (7.98) vs. spectrophotometric (7.95) pKa values. Use Lowry protein correction if matrices contain interfering biomolecules .
  • Ionic Strength Effects: Replicate studies at fixed ionic strength (e.g., 0.15 M NaCl) to isolate buffer-specific anomalies .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.